

Certificate of analysis for D-Sorbitol-d2-2 reference material

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Compound of Interest

Compound Name: D-Sorbitol-d2-2

Cat. No.: B15139406

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Comparative Analysis of D-Sorbitol-d2-2 Reference Material

This guide provides a comprehensive comparison of **D-Sorbitol-d2-2** reference material against standard non-deuterated D-Sorbitol. It is designed for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical studies. This document outlines key quality attributes, detailed experimental protocols for analysis, and relevant biological pathways.

Data Summary

The following table summarizes the key analytical specifications for **D-Sorbitol-d2-2** and provides a comparative overview with standard D-Sorbitol reference materials from various suppliers.



Parameter	D-Sorbitol-d2-2	D-Sorbitol (Typical Specifications)
Chemical Purity (HPLC)	≥98%	97.0 - 100.5%[1]
Isotopic Enrichment	≥99 atom % D	Not Applicable
Molecular Formula	C6H12D2O6	C6H14O6[2]
Molecular Weight	184.18 g/mol	182.17 g/mol [2][3][4]
Appearance	White to off-white solid[5]	White or almost white, crystalline powder[6]
Solubility	Soluble in water	Soluble in water[6]
Storage Conditions	Store at room temperature, protected from light and moisture	Room temperature in a well- closed container[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of D-Sorbitol and its deuterated analogue are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the D-Sorbitol reference material.
- Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector.
- Column: A column suitable for sugar alcohol separation, such as an Aminex HPX-87H column (300 mm x 7.8 mm).
- Mobile Phase: Degassed deionized water.[7]
- Flow Rate: 0.6 mL/min.
- Column Temperature: 65°C.



Detector Temperature: 40°C.

Injection Volume: 20 μL.

• Standard Preparation: A standard solution of USP Sorbitol RS is prepared in deionized water

at a concentration of approximately 5 mg/mL.

• Sample Preparation: The **D-Sorbitol-d2-2** sample is accurately weighed and dissolved in

deionized water to achieve a similar concentration to the standard solution.

Analysis: The standard and sample solutions are injected into the HPLC system. The purity

is calculated by comparing the peak area of the main sorbitol peak in the sample

chromatogram to the total area of all peaks.

Isotopic Enrichment Analysis by Mass Spectrometry

(MS)

Objective: To determine the isotopic enrichment of D-Sorbitol-d2-2.

• Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled

with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

• Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of

water and methanol, to a concentration of approximately 1 µg/mL.

MS Parameters:

• Ionization Mode: Negative ESI is often used for sugar alcohols.

Scan Range: m/z 100-300.

Capillary Voltage: 3.5 kV.

Source Temperature: 120°C.

Data Analysis: The mass spectrum of the sample is acquired. The relative intensities of the

ion corresponding to the deuterated species (e.g., [M+Cl] for **D-Sorbitol-d2-2**) and the non-

deuterated species are used to calculate the isotopic enrichment.



Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

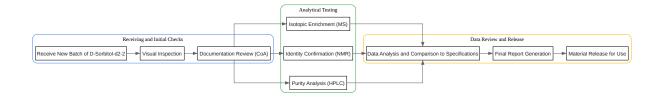
- Objective: To confirm the chemical structure and the position of deuterium labeling in D-Sorbitol-d2-2.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).
- · Experiments:
 - ¹H NMR: To observe the proton signals. The integration of the proton signals will be reduced at the sites of deuterium incorporation.
 - o 13C NMR: To confirm the carbon skeleton of the molecule.
 - 2H NMR: To directly observe the deuterium signal and confirm the labeling position.
- Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed
 to confirm the structure and the specific location of the deuterium atoms. The ¹H NMR
 spectrum of **D-Sorbitol-d2-2** is expected to show a decrease in the signal intensity
 corresponding to the C2 position.

Visualizations

Experimental Workflow for Reference Material Qualification

The following diagram illustrates the typical workflow for the qualification of a new batch of **D-Sorbitol-d2-2** reference material.





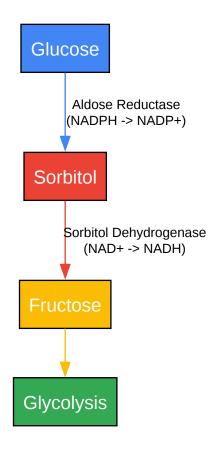
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Caption: Workflow for **D-Sorbitol-d2-2** reference material qualification.

Sorbitol Metabolic Pathway

This diagram illustrates the polyol pathway, which is a key metabolic route for sorbitol in biological systems.





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Caption: The Polyol Pathway of Sorbitol Metabolism.

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